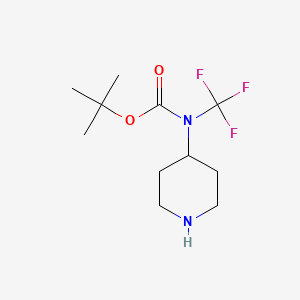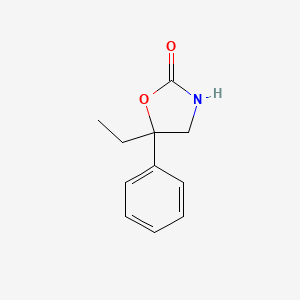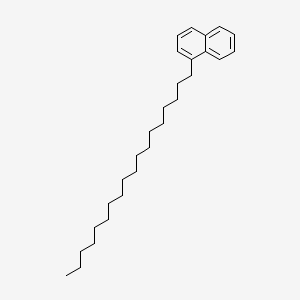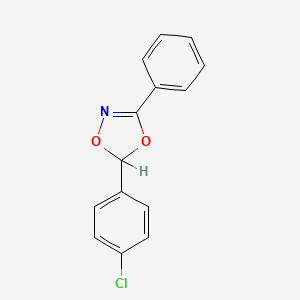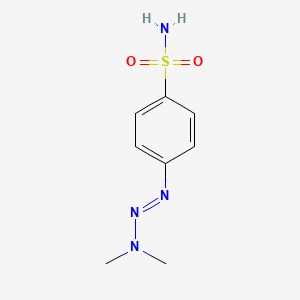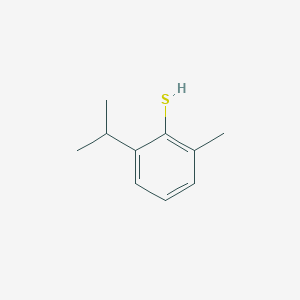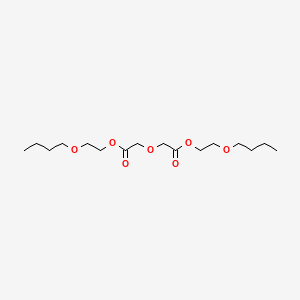
Bis(2-butoxyethyl) 2,2'-oxydiacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-butoxyethyl) 2,2’-oxydiacetate: is an organic compound with the molecular formula C16H30O7. It is a diester derived from oxydiacetic acid and 2-butoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-butoxyethyl) 2,2’-oxydiacetate typically involves the esterification of oxydiacetic acid with 2-butoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of Bis(2-butoxyethyl) 2,2’-oxydiacetate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-butoxyethyl) 2,2’-oxydiacetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-butoxyethyl) 2,2’-oxydiacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in biochemical assays and as a stabilizer for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer, lubricant, and in the production of polymers and resins
Mécanisme D'action
The mechanism of action of Bis(2-butoxyethyl) 2,2’-oxydiacetate involves its interaction with various molecular targets and pathways. The compound can act as a plasticizer by embedding itself between polymer chains, increasing their flexibility and reducing brittleness. In biological systems, it may interact with cellular membranes, altering their properties and affecting the function of membrane-bound proteins .
Comparaison Avec Des Composés Similaires
Bis(2-butoxyethyl) hydrogen phosphate: Used as an antistatic agent and surfactant.
Bis(2-butoxyethyl) adipate: Employed as a plasticizer and lubricant.
Bis(2-butoxyethyl) sebacate: Utilized in the production of flexible plastics and as a lubricant.
Uniqueness: Bis(2-butoxyethyl) 2,2’-oxydiacetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its versatility in different applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
61286-56-4 |
|---|---|
Formule moléculaire |
C16H30O7 |
Poids moléculaire |
334.40 g/mol |
Nom IUPAC |
2-butoxyethyl 2-[2-(2-butoxyethoxy)-2-oxoethoxy]acetate |
InChI |
InChI=1S/C16H30O7/c1-3-5-7-19-9-11-22-15(17)13-21-14-16(18)23-12-10-20-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
UQPJEHMERZFYHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC(=O)COCC(=O)OCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





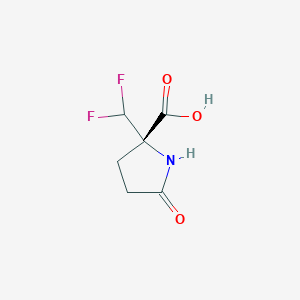
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
